molecular formula C21H17N3 B8763599 Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)-

Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)-

Cat. No.: B8763599
M. Wt: 311.4 g/mol
InChI Key: ORSXYLLNBXACGI-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)- is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family. This compound is characterized by its unique structure, which includes two 4-methylphenyl groups attached to a pyrido[2,3-b]pyrazine core. It is known for its high photoluminescence quantum efficiency and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)- typically involves multicomponent reactions. One common method includes the cyclization of 4-(2-chlorophenylamino)pyridine into the desired pyrido[2,3-b]pyrazine structure . The reaction conditions often involve the use of catalysts such as Cs2CO3 in DMSO at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .

Properties

Molecular Formula

C21H17N3

Molecular Weight

311.4 g/mol

IUPAC Name

2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine

InChI

InChI=1S/C21H17N3/c1-14-5-9-16(10-6-14)19-20(17-11-7-15(2)8-12-17)24-21-18(23-19)4-3-13-22-21/h3-13H,1-2H3

InChI Key

ORSXYLLNBXACGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N=CC=C3)N=C2C4=CC=C(C=C4)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1,2-dip-tolylethane-1,2-dione (commercially available)(175 g, 733 mmol) and pyridine-2,3-diamine (80 g, 733 mmol) in EtOH (1609 ml) and AcOH (179 ml) was heated to reflux (bath at 85° C.) for 1.5 h. The mixture was allowed to cool and concentrated in vacuo. The crude material was dissolved in DCM (500 ml) and filtered through silica to remove baseline impurities. The silica was washed with EtOAc (2 L). The combined filtrate layers were concentrated in vacuo to give a brown solid. The material was triturated in 1:1 TBME/heptane (300 ml). The solid was removed by filtration and washed with 1:1 TBME/heptane (200 ml) before drying at RT over 2 days to afford the title compound as an AcOH salt (1 eq).
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